

physical and chemical characteristics of 5-Acetamido-2-chloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetamido-2-chloropyridine

Cat. No.: B112439

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An In-depth Technical Guide on the Core Physical and Chemical Characteristics of **5-Acetamido-2-chloropyridine**

Disclaimer: Publicly available experimental data for **5-Acetamido-2-chloropyridine** is limited. This guide provides information based on established chemical principles, data from its precursor (5-Amino-2-chloropyridine), and its isomer (2-Acetamido-5-chloropyridine) to offer a comprehensive profile for research and development purposes.

Introduction

5-Acetamido-2-chloropyridine, systematically named N-(6-chloropyridin-3-yl)acetamide, is a halogenated and acetylated pyridine derivative. Its structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in pharmaceuticals. The presence of a chloro- group at the 2-position and an acetamido group at the 5-position offers distinct electronic and steric properties, making it a valuable intermediate for synthesizing more complex molecules. This document outlines its core physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and presents spectral data expectations.

Physical and Chemical Characteristics

The physical and chemical properties of **5-Acetamido-2-chloropyridine** are summarized below. Due to the scarcity of direct experimental values, some properties are compared with its

key precursor, 5-Amino-2-chloropyridine, and its structural isomer, 2-Acetamido-5-chloropyridine.

Table 1: Physical and Chemical Properties

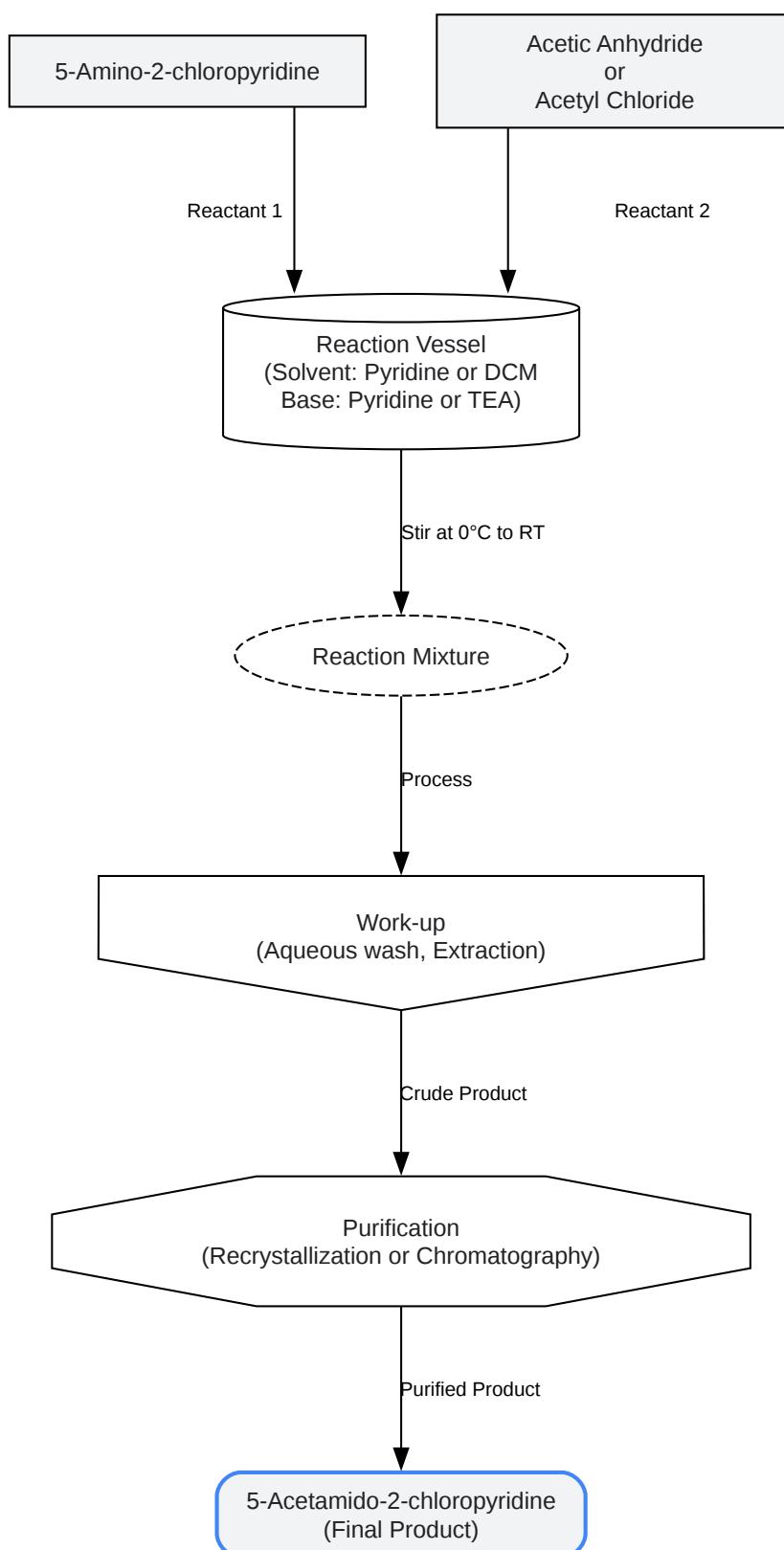
Property	5-Acetamido-2-chloropyridine (Target)	5-Amino-2-chloropyridine (Precursor)	2-Acetamido-5-chloropyridine (Isomer)
Systematic Name	N-(6-chloropyridin-3-yl)acetamide	6-chloropyridin-3-amine[1]	N-(5-chloropyridin-2-yl)acetamide
CAS Number	Not explicitly found	5350-93-6[1]	45965-30-8[2][3]
Molecular Formula	C ₇ H ₇ CIN ₂ O	C ₅ H ₅ CIN ₂ [1]	C ₇ H ₇ CIN ₂ O
Molecular Weight	170.60 g/mol	128.56 g/mol [1]	170.60 g/mol
Appearance	Expected to be a solid, likely off-white to tan crystalline powder.	Solid	Pale brown crystal[4]
Melting Point	Not reported. Expected to be higher than the precursor due to increased molecular weight and potential for hydrogen bonding.	81-83 °C	Not explicitly found
Boiling Point	Not reported.	Not reported.	Not explicitly found
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane.	Not explicitly found.	Soluble in dichloromethane.[4]

Reactivity and Stability

- Reactivity: The primary reactive sites are the pyridine nitrogen, which can be protonated or alkylated, and the chloro-substituent, which can undergo nucleophilic aromatic substitution, although this is generally difficult on pyridine rings unless activated. The amide group can be hydrolyzed under strong acidic or basic conditions. The chlorine at the 2-position makes the C2 carbon susceptible to nucleophilic attack.
- Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.

Proposed Synthesis

A standard and logical method for the preparation of **5-Acetamido-2-chloropyridine** is the acetylation of its corresponding amine precursor, 5-Amino-2-chloropyridine.

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Caption: Proposed synthesis workflow for **5-Acetamido-2-chloropyridine**.

Experimental Protocols

Synthesis of 5-Acetamido-2-chloropyridine via Acetylation

This protocol describes the acetylation of 5-Amino-2-chloropyridine using acetic anhydride.

Materials:

- 5-Amino-2-chloropyridine
- Acetic Anhydride
- Pyridine (as solvent and base) or an alternative solvent like Dichloromethane (DCM) with a base such as Triethylamine (TEA)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-Amino-2-chloropyridine in pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the cooled solution dropwise while stirring.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by slowly adding cold deionized water.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove excess acetic acid) and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectral Data Analysis

While direct spectra for **5-Acetamido-2-chloropyridine** are not readily available, the expected spectral characteristics can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted and Comparative Spectral Data

Technique	Predicted Data for 5-Acetamido-2-chloropyridine	Reference Data: 5-Amino-2-chloropyridine
¹ H NMR	<p>- Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). Expect doublet, doublet, and doublet of doublets patterns characteristic of a 1,2,4-trisubstituted benzene-like ring.- Amide Proton (1H): A broad singlet (δ 8.0-10.0 ppm), exchangeable with D₂O.- Methyl Protons (3H): A sharp singlet (δ ~2.2 ppm).</p>	<p>- Aromatic Protons (3H): Signals observed.- Amine Protons (2H): Broad signal for - NH₂.</p>
¹³ C NMR	<p>- Carbonyl Carbon: Signal around δ 168-170 ppm.- Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-155 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the amide (C5) will be significantly shifted.- Methyl Carbon: Signal around δ 24-25 ppm.</p>	<p>Aromatic carbons are present; no carbonyl or aliphatic methyl signals.</p>
FT-IR (cm ⁻¹)	<p>- N-H Stretch: ~3300-3250 (amide N-H).- C-H Stretch (Aromatic): ~3100-3000.- C-H Stretch (Aliphatic): ~2950-2850.- C=O Stretch (Amide I): ~1680-1660.- N-H Bend (Amide II): ~1550.- C-Cl Stretch: ~800-600.</p>	<p>- N-H Stretch: Two bands for the primary amine (~3400 and ~3300).- No C=O stretch is present.</p>
Mass Spec (EI)	<p>- Molecular Ion (M⁺): Expected at m/z 170 and 172 in an</p>	<p>- Molecular Ion (M⁺): m/z 128 and 130 (3:1 ratio).[1]</p>

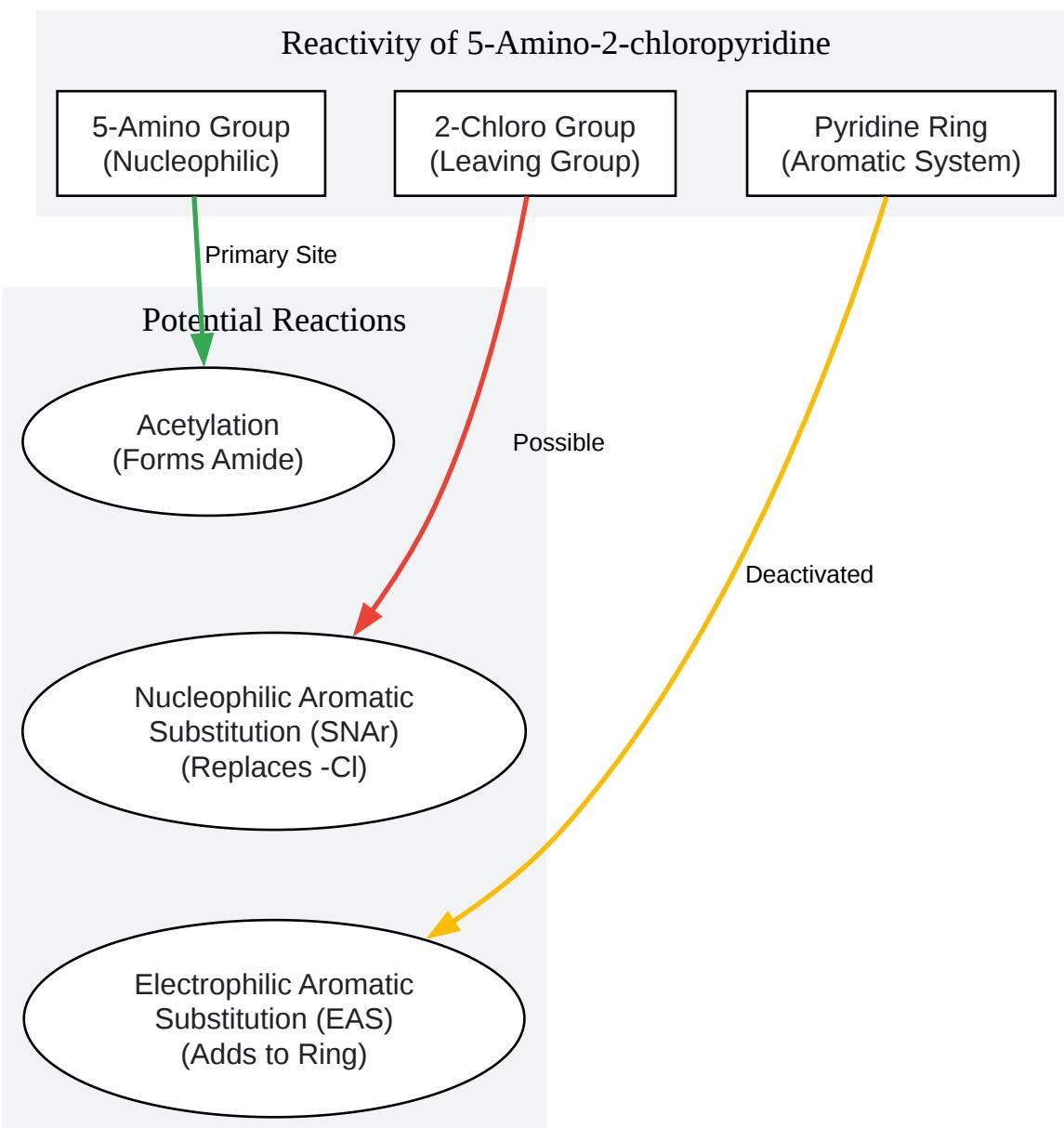
approximate 3:1 ratio due to the ^{35}Cl and ^{37}Cl isotopes.-

Key Fragments: Loss of ketene (M-42) to give an ion corresponding to 5-Amino-2-chloropyridine (m/z 128/130).

Fragment for the acetyl cation (m/z 43).

Logical Relationships in Reactivity

The chemical logic for the synthesis and potential reactions involves leveraging the nucleophilicity of the amino group and the electrophilic nature of the pyridine ring, which is influenced by its substituents.



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Caption: Reactivity map of the precursor, 5-Amino-2-chloropyridine.

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- To cite this document: BenchChem. [physical and chemical characteristics of 5-Acetamido-2-chloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112439#physical-and-chemical-characteristics-of-5-acetamido-2-chloropyridine]

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